4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
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Overview
Description
4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The presence of the imidazo[1,2-a]pyridine moiety in the structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The synthetic approach may involve multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .
Industrial Production Methods
Industrial production of this compound may leverage solvent- and catalyst-free synthesis methods under specific conditions to enhance yield and purity . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of light for photocatalysis .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-phenylimidazo[1,2-a]pyridine
- 3-bromoimidazo[1,2-a]pyridine
- N-(pyridin-2-yl)amides
Uniqueness
What sets 4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro and benzamide groups, along with the imidazo[1,2-a]pyridine scaffold, makes it a versatile compound for various applications .
Biological Activity
4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The unique structural features of this compound, particularly the presence of the imidazo[1,2-a]pyridine moiety, contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN3O, with a molecular weight of 315.78 g/mol. Its structure includes a chloro group on the benzamide ring and an ethyl linker connecting to the imidazo[1,2-a]pyridine moiety.
Property | Value |
---|---|
Molecular Formula | C17H16ClN3O |
Molecular Weight | 315.78 g/mol |
IUPAC Name | This compound |
InChI Key | YOFWLGXGDABLQX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit various enzymes or receptors that play crucial roles in cellular signaling pathways. For instance, the imidazo[1,2-a]pyridine component is known for its ability to modulate kinase activity, which is essential in cancer cell proliferation and survival .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of imidazo-pyridine have shown potency against various cancer cell lines by inhibiting tubulin polymerization and inducing cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications on the imidazopyridine ring can enhance cytotoxicity against specific cancer types .
Antimicrobial Activity
Benzamides are also recognized for their antibacterial properties. The sulfonamide class, which shares similar structural features with this compound, is known for its effectiveness against bacterial infections . The potential for this compound to act as an antimicrobial agent warrants further investigation.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- RET Kinase Inhibition : A study on 4-chloro-benzamide derivatives revealed that certain compounds exhibited moderate to high inhibition of RET kinase activity, which is implicated in various cancers . This suggests that this compound may similarly affect kinase pathways.
- Cell Proliferation Studies : In vitro assays demonstrated that compounds with imidazopyridine structures significantly inhibited cell proliferation in cancer models . The IC50 values for these compounds were often below 5 µM against various cancer cell lines.
Properties
IUPAC Name |
4-chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-12-3-2-10-21-11-15(20-16(12)21)8-9-19-17(22)13-4-6-14(18)7-5-13/h2-7,10-11H,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRLFHQWWRMCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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